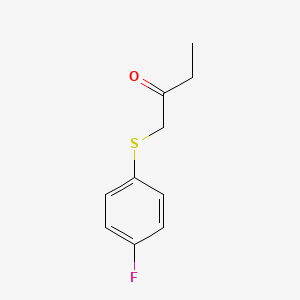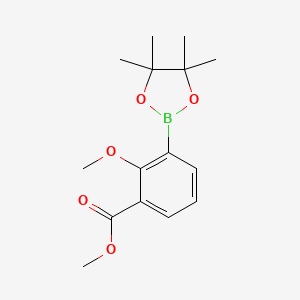![molecular formula C48H30O6 B13640812 5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)
5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde: is a complex organic compound with a unique structure characterized by multiple benzene rings and aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde typically involves multi-step organic reactions. One common method involves the use of benzene derivatives and formylation reactions. The process may include:
Starting Materials: Benzene derivatives with appropriate substituents.
Formylation: Introduction of formyl groups (-CHO) using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
Coupling Reactions: Formation of the complex structure through coupling reactions, often using catalysts like palladium or copper.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high yield and purity. The process would be optimized for cost-effectiveness and scalability, possibly using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde groups in the compound can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Bioconjugation: The aldehyde groups can be used to form Schiff bases with amines, useful in bioconjugation techniques.
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Industry:
Polymer Industry: Used in the synthesis of specialty polymers with unique properties.
Dye Industry:
Mechanism of Action
The mechanism of action of 5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde largely depends on its functional groups and the context of its use. For instance:
In Organic Reactions: The aldehyde groups can act as electrophiles, participating in nucleophilic addition reactions.
In Bioconjugation: The aldehyde groups can form Schiff bases with primary amines, facilitating the attachment of biomolecules.
Comparison with Similar Compounds
1,3,5-Tris(p-formylphenyl)benzene: Similar structure with three formyl groups attached to a benzene ring.
1,3,5-Tris(3’,5’-dicarboxy[1,1’-biphenyl]-4-yl)benzene: Contains carboxylic acid groups instead of aldehyde groups.
1,1’3’,1’‘-Terphenyl, 5’-phenyl-: A simpler structure with three benzene rings connected linearly.
Uniqueness:
5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde: stands out due to its multiple formyl groups and complex aromatic structure, making it highly versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C48H30O6 |
|---|---|
Molecular Weight |
702.7 g/mol |
IUPAC Name |
5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C48H30O6/c49-25-31-13-32(26-50)17-43(16-31)37-1-7-40(8-2-37)46-22-47(41-9-3-38(4-10-41)44-18-33(27-51)14-34(19-44)28-52)24-48(23-46)42-11-5-39(6-12-42)45-20-35(29-53)15-36(21-45)30-54/h1-30H |
InChI Key |
NGEOKPGYTQVEDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C=O)C=O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC(=CC(=C5)C=O)C=O)C6=CC=C(C=C6)C7=CC(=CC(=C7)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


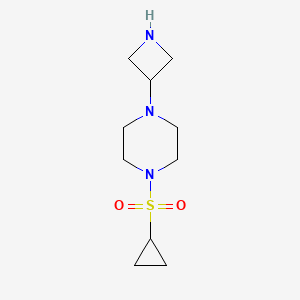
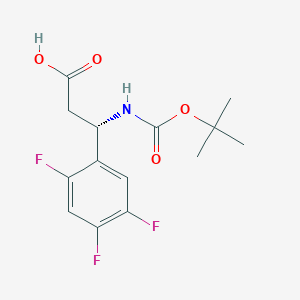
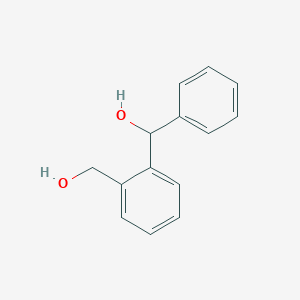
![(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid](/img/structure/B13640743.png)
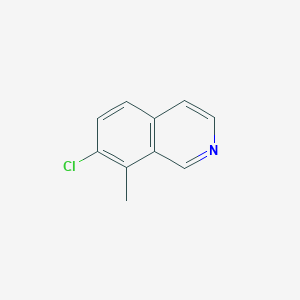
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13640766.png)
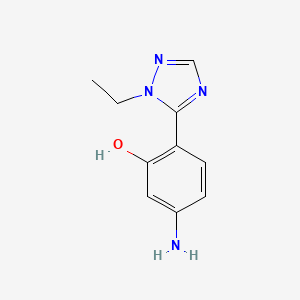
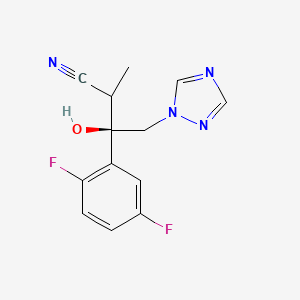
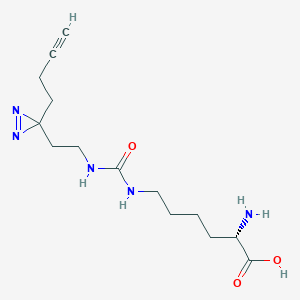
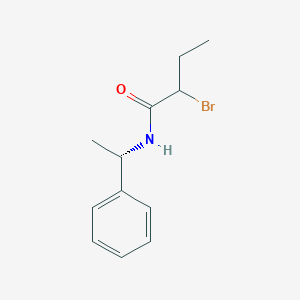
![6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13640787.png)

